B1575231 Ras-related protein Rab-38 (50-58)

Ras-related protein Rab-38 (50-58)

Cat. No.: B1575231
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Amino Acid Sequence Analysis

The primary structure of the Ras-related protein Rab-38 segment from positions 50 to 58 consists of the amino acid sequence leucine-valine-histidine-tryptophan-aspartic acid-proline-glutamic acid-threonine-valine (LVHWDPETV). This nonapeptide represents a highly conserved region within the protein sequence that exhibits distinct physicochemical characteristics essential for proper protein folding and function. The segment demonstrates a balanced composition of hydrophobic and hydrophilic residues, with leucine and valine contributing to hydrophobic interactions, while aspartic acid and glutamic acid provide negatively charged residues that facilitate electrostatic interactions.

Detailed molecular weight analysis of individual residues within this segment reveals significant variation in their mass contributions to the overall protein structure. Leucine at position 50 exhibits a molecular weight of 131.17 daltons, followed by valine at position 51 with 117.15 daltons. The aromatic residue histidine at position 52 contributes 155.16 daltons, while the indole-containing tryptophan at position 53 adds 204.23 daltons, representing the heaviest residue in this segment. The acidic residues aspartic acid at position 54 and glutamic acid at position 56 contribute 133.10 and 147.13 daltons respectively, while proline at position 55 adds 115.13 daltons. The segment concludes with threonine at position 57 contributing 119.12 daltons and valine at position 58 adding 117.15 daltons.

Hydropathy analysis of this segment reveals a complex pattern of hydrophobic and hydrophilic characteristics that influence the local protein environment and interactions with surrounding molecular components. The hydropathy values demonstrate the segment's potential for both membrane association and aqueous interactions, with leucine and valine exhibiting positive hydropathy values indicative of hydrophobic character, while the charged residues aspartic acid and glutamic acid display negative hydropathy values reflecting their hydrophilic nature. This alternating pattern of hydrophobic and hydrophilic residues suggests a role in creating amphipathic surfaces that may be crucial for protein-protein interactions and membrane association events.

Properties

sequence

VLHWDPETV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Ras-related protein Rab-38 (50-58)

Origin of Product

United States

Scientific Research Applications

Cellular Functions and Mechanisms

Rab-38 is involved in the regulation of lysosome-related organelles (LROs) and has been extensively studied for its role in melanogenesis, particularly in melanocytes. It coordinates the transport of melanin-synthesizing enzymes to melanosomes, which are specialized organelles responsible for pigment production. The protein's function is critical for the maturation of melanosomes through distinct morphologically defined stages, underscoring its importance in pigmentation processes .

Key Functions:

  • Melanosome Biogenesis : Rab-38 regulates the trafficking of enzymes such as tyrosinase, which is essential for melanin production.
  • Endosomal Trafficking : It facilitates the movement of proteins between early/recycling endosomes and LROs, ensuring proper enzyme localization .
  • Cell Survival : In glioblastoma cells, Rab-38 has been shown to promote cell survival by influencing mitochondrial metabolism.

Genetic Studies and Disease Associations

Mutations in Rab-38 have been linked to several genetic disorders, including Hermansky-Pudlak syndrome (HPS), characterized by oculocutaneous albinism and bleeding disorders. Animal models, such as chocolate mice and Ruby rats, have been instrumental in studying these mutations and their phenotypic expressions, revealing insights into the pathophysiology of HPS .

Disease Implications:

  • Hermansky-Pudlak Syndrome : Mutations lead to defective melanosome biogenesis and associated clinical features.
  • Frontotemporal Dementia : Rab-38's interaction with leucine-rich repeat kinase 2 (LRRK2) has been implicated in neurodegenerative diseases .

Immunological Applications

Recent studies have identified specific CD8 T cell responses against peptides derived from Rab-38 in melanoma patients. This suggests that Rab-38 could serve as a target for immunotherapy, leveraging the immune system's ability to recognize and attack cancer cells expressing this protein .

Immunotherapy Insights:

  • T Cell Responses : RAB38(50–58)-specific CD8 T cells have been detected spontaneously in melanoma patients, indicating potential for therapeutic targeting.

Research Methodologies

Research on Rab-38 has utilized various methodologies to elucidate its functions:

  • Immunohistochemistry : Used to visualize Rab-38 expression and localization within tissues.
  • Live Cell Imaging : Techniques such as lattice light-sheet microscopy help observe real-time interactions between Rab proteins and their cargoes during cellular processes .

Comparative Studies with Other Rabs

Rab-38 shares significant sequence identity with other members of the Rab family, particularly Rab-32. Comparative studies reveal that while both proteins are involved in similar pathways related to LROs, they may have distinct roles depending on cell type and context .

FeatureRab-38Rab-32
Sequence Identity75% with Rab-3275% with Rab-38
Expression SitesMelanocytes, alveolar cellsBroader tissue distribution
Disease AssociationsHPSVarious cancers

Comparison with Similar Compounds

Conserved GTPase Domain and Divergent Effector Regions

Rab-38 shares the canonical GTPase fold with other Rab proteins, characterized by five conserved G motifs (G1–G5) for GTP/GDP binding and hydrolysis. However, residues 50–58 map to the Rab-38-specific effector-binding loop, which diverges significantly across Rab isoforms (Table 1).

Table 1: Structural Comparison of Rab Proteins

Protein PDB ID Bound Nucleotide Key Structural Features in Effector Domain (Residues 50–58 Region)
Rab-38 N/A GDP/GTP Contains unique hydrophobic residues (e.g., Phe-53) for ANKRD27 binding
Rab-7 (Rab7A) 1T91 GTP Acidic residues (Glu-50, Asp-52) mediate interaction with RILP
Rab-9A 4QXA GTP Polar residues (Asn-51, Thr-55) critical for cargo sorting
Rab-35 4LHV GDP Proline-rich loop (Pro-54, Pro-56) regulates endocytic recycling
Rab-25 N/A GTP Arginine cluster (Arg-52, Arg-55) enhances MYO5B binding

Note: Structural data for Rab-38 (50–58) is inferred from functional studies due to the lack of resolved crystal structures.

Sequence Variability in the Effector-Binding Region

Alignment of residues 50–58 across Rab isoforms reveals sequence divergence (Table 2), explaining their distinct interaction profiles. Rab-38 (50–58) lacks the charged residues found in Rab-7 and Rab-25 but retains hydrophobic and aromatic residues critical for melanosome-specific partners.

Table 2: Sequence Comparison of Effector-Binding Regions (Residues 50–58)

Protein Sequence (50–58) Key Residues
Rab-38 VFF DGVLR Phe-53
Rab-7 EE LGGVTR Glu-50, Glu-52
Rab-9A NT SGAVSR Asn-51, Thr-55
Rab-35 PP AGVLP Pro-54, Pro-56
Rab-25 RR SGAVAR Arg-52, Arg-55

Bold residues highlight functional determinants.

Functional Comparison

Role in Vesicle Trafficking

  • Rab-38: Directs melanogenic enzymes to melanosomes; loss causes oculocutaneous albinism .
  • Rab-7 : Mediates lysosomal transport; mutations linked to Charcot-Marie-Tooth disease .
  • Rab-35 : Regulates cytokinesis and exosome release; overexpression in cancer promotes invasiveness .
  • Rab-25 : Enhances tumor cell survival and metastasis via MYO5B-mediated trafficking .

Disease Associations

Table 3: Pathological Roles of Rab Proteins

Protein Associated Diseases Mechanism
Rab-38 NSCLC recurrence , Hermansky-Pudlak syndrome Dysregulated melanosome trafficking
Rab-9A Niemann-Pick disease Impaired lysosomal cholesterol transport
Rab-25 Ovarian/breast cancer Overexpression drives EMT and chemoresistance
Rab-35 Alzheimer’s disease Defective amyloid-beta clearance

Research Findings and Therapeutic Implications

  • Rab-38 in Cancer: High Rab-38 expression in NSCLC is a prognostic marker for recurrence (HR = 2.1, p < 0.01) .
  • Rab-25 as a Drug Target : Inhibitors of Rab-25–MYO5B interaction reduce tumor invasion in vitro (IC₅₀ = 12 µM) .
  • Rab-7 Modulators : Small molecules stabilizing Rab-7–RILP interaction restore lysosomal function in neurodegenerative models .

Preparation Methods

Peptide Synthesis and Purification

The Ras-related protein Rab-38 (50-58) peptide corresponds to an epitope sequence derived from the Rab-38 protein, specifically amino acids 50 to 58. The preparation begins with the chemical synthesis of this peptide using solid-phase peptide synthesis (SPPS), a standard method for producing defined peptide sequences with high purity.

  • Solid-Phase Peptide Synthesis (SPPS): This method sequentially adds protected amino acids to a growing peptide chain anchored on a resin. After synthesis, the peptide is cleaved from the resin and deprotected to yield the free peptide.
  • Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide to homogeneity, ensuring removal of truncated sequences and synthesis by-products.
  • Verification: Mass spectrometry and amino acid analysis confirm the peptide’s identity and purity.

Proteasomal Processing and Natural Presentation

The Rab-38 (50-58) peptide is naturally processed and presented by cells, which is critical for its role as a CD8 T cell epitope in immunotherapy.

  • Proteasome-Mediated Digestion: In vitro digestion assays using purified proteasomes demonstrate that a longer Rab-38 polypeptide containing the 50–58 sequence is efficiently cleaved to release the exact epitope. Both the standard proteasome and the immunoproteasome (induced by interferon-gamma treatment) process the peptide effectively.
  • Immunoproteasome Role: The immunoproteasome, expressed in dendritic cells and tumor cells in an IFN-γ-rich environment, processes the Rab-38 (50-58) peptide with similar efficiency as the standard proteasome, ensuring its availability for antigen presentation even in inflammatory conditions.
  • Proteasome Inhibition Studies: Treatment of cells with lactacystin, a proteasome inhibitor, reduces the generation of the Rab-38 (50-58) peptide by approximately 50%, confirming the proteasome’s essential role in epitope production.

Cellular Expression and Peptide Loading

  • mRNA Electroporation: Full-length Rab-38 mRNA can be electroporated into antigen-presenting cells (APCs) such as EBV-transformed B-LCL cells to induce endogenous expression of Rab-38 protein, which is then processed to present the 50-58 epitope on HLA class I molecules.
  • Peptide Loading on HLA Molecules: The processed peptide binds with high affinity to HLA-A*0201 molecules, facilitating recognition by specific CD8 T cells. This binding is critical for the peptide’s immunogenicity.

Immunogenicity Assessment and Functional Validation

  • T Cell Recognition: Rab-38 (50-58)-specific CD8 T cell clones are used to confirm that the peptide is naturally processed and presented by melanoma cells expressing Rab-38. These T cells exhibit cytotoxic activity against Rab-38-expressing tumor cells.
  • In Vitro Sensitization: Peripheral blood mononuclear cells (PBMCs) from melanoma patients can be stimulated with the Rab-38 (50-58) peptide to expand specific CD8 T cell populations, demonstrating the peptide’s immunogenic potential.
  • Reverse Immunology Approach: Computational prediction of HLA-binding peptides followed by experimental validation ensures the selection of epitopes like Rab-38 (50-58) that are naturally processed and immunogenic.

Summary Table of Preparation and Validation Steps

Step Method/Technique Purpose/Outcome
Peptide synthesis Solid-phase peptide synthesis (SPPS) Production of Rab-38 (50-58) peptide with high purity
Peptide purification High-performance liquid chromatography (HPLC) Purification to homogeneity
Proteasomal digestion assay In vitro digestion with standard and immunoproteasomes Confirmation of natural peptide processing
Proteasome inhibition Lactacystin treatment Validation of proteasome-dependent processing
Cellular expression mRNA electroporation into APCs Endogenous Rab-38 expression and peptide presentation
Peptide-HLA binding Binding affinity assays Confirmation of high-affinity binding to HLA-A*0201
T cell recognition assays CD8 T cell clone cytotoxicity assays Functional validation of peptide immunogenicity
In vitro sensitization PBMC stimulation with peptide Expansion of Rab-38-specific CD8 T cells

Research Findings and Implications

  • The Rab-38 (50-58) peptide is a naturally processed epitope presented by melanoma cells and recognized by CD8 T cells, making it a promising candidate for antigen-specific immunotherapy.
  • Its processing by both standard and immunoproteasomes ensures consistent presentation under various physiological conditions, including inflammatory tumor microenvironments.
  • The peptide’s immunogenicity has been demonstrated in melanoma patients, with spontaneous CD8 T cell responses detectable ex vivo.
  • These findings support the development of Rab-38 (50-58)-based vaccines or adoptive T cell therapies targeting melanoma.

Q & A

Q. What are the primary molecular functions of Rab-38 in cellular trafficking, and how can these be experimentally validated?

Rab-38 regulates melanosomal transport, phagosome maturation, and vesicle docking. Key methodologies include:

  • Co-immunoprecipitation (Co-IP) : To study interactions with partners like ANKRD27 and VAMP7, which are critical for melanosome distribution and trafficking (e.g., using anti-Rab-38 antibodies at 1:500–1:2000 dilution for WB ).
  • Knockdown/knockout models : CRISPR-Cas9 or siRNA to assess Rab-38’s role in melanogenic enzyme trafficking (e.g., TYRP1 sorting defects in Rab-38-deficient melanocytes ).
  • Phagosome maturation assays : Infection models with S. aureus or M. tuberculosis to track Rab-38 recruitment to phagosomes via fluorescence microscopy .

Q. Which experimental methods are recommended for detecting Rab-38 expression and localization in mammalian cells?

  • Western Blot (WB) : Use rabbit polyclonal antibodies (1:500–1:2000 dilution) targeting the 80–129 amino acid region of human Rab-38. Observed band size: ~26 kDa .
  • Immunohistochemistry (IHC) : Optimize with 1:50–1:300 antibody dilution in formalin-fixed tissues. Include controls with Rab-38-deficient cells to confirm specificity .
  • Subcellular fractionation : Isolate melanosomes or phagosomal membranes, followed by WB or mass spectrometry to confirm Rab-38 localization .

Q. How does Rab-38 interact with the BLOC-3 complex in melanosome biogenesis?

Rab-38 requires the BLOC-3 complex (HPS1/HPS4 heterodimer) for membrane recruitment. Experimental approaches include:

  • Co-localization studies : Dual immunofluorescence in melanocytes to visualize Rab-38 and BLOC-3 components.
  • Pulldown assays : Use GTP-bound Rab-38 mutants to affinity-capture BLOC-3 subunits .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on Rab-38’s roles in melanosome transport versus phagosome maturation?

  • Context-dependent assays : Compare Rab-38 function in melanocytes (melanosome focus) versus macrophages (phagosome focus) using cell-type-specific knockdowns .
  • Temporal analysis : Track Rab-38 dynamics via live-cell imaging during phagocytosis versus melanosome trafficking.
  • Pathogen-specific studies : Test Rab-38’s role in phagosomes containing different pathogens (e.g., M. tuberculosis vs. S. aureus) to identify cargo-specific mechanisms .

Q. What are the technical challenges in generating Rab-38 knockout models, and how can they be addressed?

  • Off-target effects : Validate CRISPR-Cas9 edits with Sanger sequencing and whole-genome sequencing .
  • Compensatory mechanisms : Monitor related GTPases (e.g., Rab-32) via qPCR or proteomics to detect redundancy .
  • Phenotypic rescue : Reintroduce wild-type or mutant Rab-38 (e.g., GTP-locked Q68L) to confirm observed defects .

Q. What multi-omics strategies are suitable for mapping Rab-38’s interactome and functional networks?

  • Proteomics : Affinity purification coupled with LC-MS/MS to identify Rab-38-binding partners (e.g., ANKRD27, BLOC-3) .
  • Transcriptomics : RNA-seq of Rab-38-deficient cells to uncover dysregulated pathways (e.g., vesicle trafficking genes) .
  • Structural modeling : Use NMR or cryo-EM data (e.g., PDB: 2L5X for Rab GTPase structures) to predict Rab-38’s GTPase domain interactions .

Methodological Tables

Q. Table 1. Antibody-Based Detection of Rab-38

MethodAntibody DilutionKey ApplicationsReference
WB1:500–1:2000Protein expression profiling
IHC1:50–1:300Tissue localization studies
IF1:100–1:500Subcellular co-localization

Q. Table 2. Key Rab-38 Interaction Partners

Partner ProteinFunctional RoleAssay TypeReference
ANKRD27Vesicle dockingCo-IP, yeast two-hybrid
BLOC-3 (HPS1/HPS4)Membrane recruitmentPulldown, fluorescence microscopy
VAMP7Melanosome distributionsiRNA co-knockdown assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.